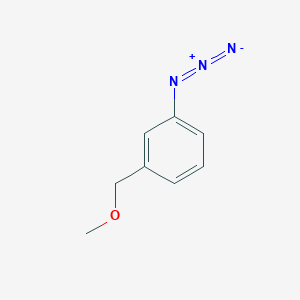

3-Azidobenzyl-1-methanolate

Overview

Description

“3-Azidobenzyl-1-methanolate” is a type of alkoxide . Alkoxides are the conjugate base of an alcohol and consist of an organic group bonded to a negatively charged oxygen atom . They are strong bases and good nucleophiles .

Synthesis Analysis

The synthesis of “3-Azidobenzyl-1-methanolate” can be achieved by mesylation . If 3-azidobenzyl mesylate is not commercially available, it can be easily prepared by mesylation of 3-azidobenzyl-1-methanolate .

Scientific Research Applications

Enzymatic Transfer of Photo-Cross-Linkers for RNA-Protein Photo-Cross-Linking

“3-Azidobenzyl-1-methanolate” can be used in the enzymatic transfer of photo-cross-linkers for RNA-Protein photo-cross-linking at the mRNA 5′-Cap . This process utilizes the inherent specificity of enzymes, methyltransferases (MTase) exhibiting relaxed cosubstrate specificity in combination with synthetic analogs of S -adenosyl- l -methionine (AdoMet) allow for the precise installation of reporter molecules or affinity tags in various biomolecules .

Nucleophilic Transformations of Azido-Containing Carbonyl Compounds

“3-Azidobenzyl-1-methanolate” can be used in nucleophilic transformations of azido-containing carbonyl compounds . The phosphazide formation from azides and di ( tert -butyl) (4- (dimethylamino)phenyl)phosphine (Amphos) enabled transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

Protection of Azido Group

“3-Azidobenzyl-1-methanolate” can be used in the protection of the azido group . The phosphazide formation took place smoothly without forming azaylides through a denitrogenation process. The deprotection was easily realized by treating with elemental sulfur to afford azides in high yields .

Solid-Phase Synthesis

While not directly mentioned, “3-Azidobenzyl-1-methanolate” could potentially be used in solid-phase synthesis. Para-substituted benzyl- or phenyl-type protecting groups, similar to “3-Azidobenzyl-1-methanolate”, have been used in linkers for solid-phase synthesis .

Safety And Hazards

properties

IUPAC Name |

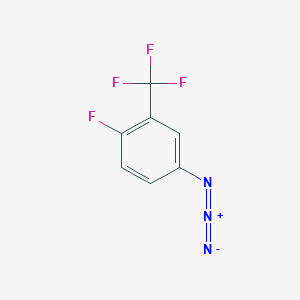

1-azido-3-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-6-7-3-2-4-8(5-7)10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMLCPRFQXGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-(methoxymethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)

amine](/img/structure/B1464340.png)

![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1464346.png)

![1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464351.png)

![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464356.png)